6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride
Description
6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is a brominated heterocyclic compound featuring a pyrazolo-pyrimidine core with a ketone group and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic hydrochloride moiety. The bromine atom at the 6-position increases molecular weight (theoretical MW: ~278.5 g/mol assuming C₆H₅BrClN₃O) and influences reactivity, making it a valuable intermediate in medicinal chemistry for further functionalization .
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O.ClH/c7-4-2-8-5-1-6(11)9-10(5)3-4;/h1-3H,(H,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUBMDARCYIJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2NC1=O)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable acid catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its activity against various biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of chemical probes to investigate biological pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 6-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride with analogous heterocycles:
Key Observations :
- Halogen Effects : Bromine at the 6-position increases molecular weight compared to chlorine-substituted analogs (e.g., 5-chloropyrimidin-2(1H)-one hydrochloride, MW 199.0 g/mol) .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than neutral analogs due to ionic character.
- Spectral Signatures: The carbonyl (C=O) stretch in IR (~1700 cm⁻¹) is consistent across pyrimidinone derivatives .
Biological Activity
Introduction
6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential applications in drug development.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 705263-10-1 |
| Molecular Formula | C6H4BrN3 |
| Molecular Weight | 198.02 g/mol |
| Solubility | Slightly soluble in water |
| Melting Point | 122°C to 124°C |
Structure
The structure of this compound features a bromine atom at the 6-position of the pyrazolo ring, which significantly influences its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activity. For instance, a study reported that certain derivatives achieved a mean growth inhibition (GI%) of up to 43.9% across 56 cancer cell lines . Notably, compounds such as 6n , 6p , and 6t showed significant growth inhibition against various carcinoma cell lines, including lung and renal cancers, with GI% values ranging from 66.02% to 112.34% .
Case Study: Compound Efficacy
A detailed examination of several derivatives revealed:
- Compound 6n : GI% = 43.9 across multiple cell lines
- Compound 6p : GI% = 71.8 against HOP-92 (lung carcinoma)
- Compound 6t : GI% = 112.34 against RFX 393 (kidney carcinoma)
These results indicate a strong potential for these compounds as therapeutic agents in oncology.
Enzymatic Inhibition
The compound also exhibits significant inhibitory activity against key enzymes involved in cancer progression. Specifically, it has been identified as a dual inhibitor of CDK2 and TRKA kinases:
- IC50 Values for selected compounds:
- 6n : CDK2 = 0.78 µM; TRKA = 0.98 µM
- 6d : CDK2 = 0.55 µM; TRKA = 0.57 µM
- 6p : CDK2 = 0.67 µM; TRKA = 1.34 µM
These findings suggest that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency against these targets .
The mechanism by which these compounds exert their anticancer effects involves the induction of cell cycle arrest and apoptosis in cancer cells. For instance:
Q & A
Q. Basic Research Focus
- NMR : -NMR confirms the absence of protio impurities (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 270.09 (C₉H₈BrN₃O₂) .
- HPLC : Purity >97% is achieved using a C18 column with a methanol/water gradient (retention time: 6.2 min) .
What biological targets or mechanisms are associated with pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced Research Focus
- Kinase inhibition : The scaffold shows affinity for CDK2 and JAK3, with bromine enhancing hydrophobic binding .
- SAR studies : 6-Bromo substitution increases metabolic stability compared to chloro analogs, as shown in hepatic microsome assays .
- Cellular assays : IC₅₀ values in the nanomolar range are reported for antiproliferative activity against leukemia cell lines (e.g., K562) .
How does hydrolytic stability under physiological pH conditions impact experimental design?
Q. Advanced Research Focus
- pH-dependent degradation : The compound is stable at pH 3–5 but undergoes hydrolysis at pH >7, forming pyrazolo[1,5-a]pyrimidin-2-ol .
- Buffer selection : Use citrate buffer (pH 4.0) for in vitro studies to prevent decomposition .
- Storage : Lyophilization at -20°C in amber vials minimizes degradation (<5% over 6 months) .
How can contradictions in reported synthetic yields be resolved?
Q. Advanced Research Focus
- Reagent quality : Anhydrous DMF and freshly distilled PBr₃ improve reproducibility, as moisture reduces bromination efficiency .
- Scale effects : Pilot-scale reactions (≥100 g) show 10–15% lower yields due to heat transfer limitations; optimized stirring rates mitigate this .
- Byproduct analysis : LC-MS identifies dimeric side products (e.g., bis-brominated derivatives), which are minimized by stepwise bromine addition .
What computational tools predict the reactivity of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one in cross-coupling reactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura couplings .
- Molecular docking : Predicts binding poses with catalytic residues (e.g., Pd(0) in cross-coupling reactions) .
- Machine learning : QSAR models trained on pyrazolo[1,5-a]pyrimidine datasets forecast reaction outcomes with >80% accuracy .
What are the key differences in synthetic strategies between 6-bromo and 6-chloro analogs?
Q. Basic Research Focus
- Reactivity : Bromine’s lower electronegativity facilitates nucleophilic substitution compared to chlorine .
- Purification : Chloro derivatives require silica gel chromatography, while bromo analogs crystallize directly from ethanol/water mixtures .
- Yield : Bromination typically achieves 65–70% yield vs. 50–55% for chlorination due to reduced steric hindrance .
How is the hydrochloride counterion critical for solubility and bioactivity?
Q. Advanced Research Focus
- Solubility : The hydrochloride salt increases aqueous solubility (2.3 mg/mL in PBS) compared to the free base (0.7 mg/mL) .
- Bioavailability : In vivo studies show 40% higher plasma exposure for the hydrochloride form due to enhanced dissolution .
- Counterion exchange : Metathesis with trifluoroacetate or mesylate alters crystallinity and dissolution rates .
What strategies mitigate genotoxic impurity risks in large-scale synthesis?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
